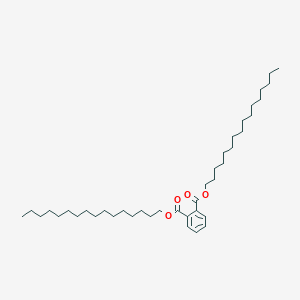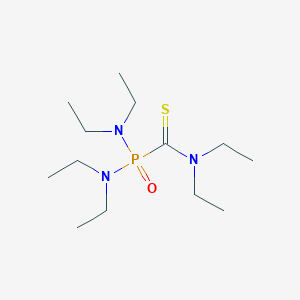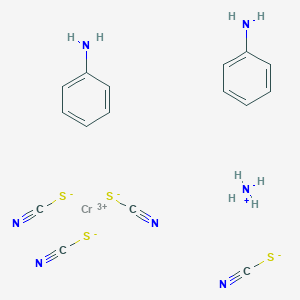
Ammonium rhodanilate
Overview
Description
Ammonium rhodanilate is a chemical compound with the molecular formula ( \text{C}{16}\text{H}{18}\text{CrN}{7}\text{S}{4} \cdot 1.5 \text{H}_{2}\text{O} ). It is known for its rose-colored platelets and solubility in methanol . This compound is primarily used in the separation of amino acids and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium rhodanilate can be synthesized from rhodanilic acid, which is prepared from chrome alum, potassium thiocyanate, and aniline . The reaction involves the formation of a complex between these reagents, resulting in the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of the precursor chemicals under specific conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Ammonium rhodanilate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and other reducing agents.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced species.
Scientific Research Applications
Ammonium rhodanilate has a wide range of scientific research applications, including:
Chemistry: It is used in the separation of amino acids and other analytical applications.
Biology: It is used in various biochemical assays and studies.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
Ammonium rhodanilate can be compared with other similar compounds, such as:
Rhodanilic Acid: This compound is a precursor to this compound and has similar chemical properties.
Quaternary Ammonium Compounds: These compounds have similar antimicrobial properties and are used in various disinfectant and antiseptic applications.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in amino acid separation and other analytical techniques.
Comparison with Similar Compounds
- Rhodanilic Acid
- Quaternary Ammonium Compounds
- Other thiocyanate-based compounds
Properties
IUPAC Name |
azanium;aniline;chromium(3+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7N.4CHNS.Cr.H3N/c2*7-6-4-2-1-3-5-6;4*2-1-3;;/h2*1-5H,7H2;4*3H;;1H3/q;;;;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUMLPKPKQLKBG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18CrN7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10380-20-8 | |
| Record name | Chromate(1-), bis(aniline)tetrakis(isothiocyanato)-, ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
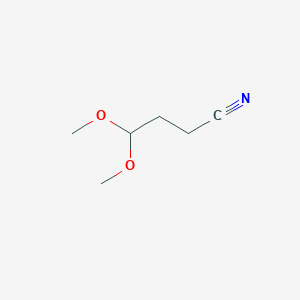
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
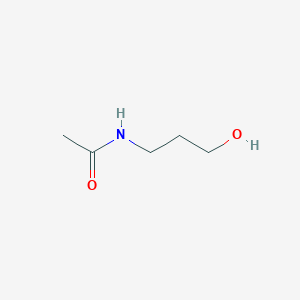
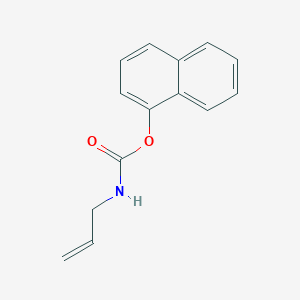

![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
